1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine
Overview
Description
1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This structure is significant due to its presence in various bioactive molecules, making it a valuable compound in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold, which this compound contains, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In vitro pharmacokinetic studies of similar compounds have ascertained their stability in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The stability of similar compounds in simulated gastric fluid and simulated intestinal fluid suggests that they may be influenced by the physiological environment .
Biochemical Analysis
Biochemical Properties
1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine plays a significant role in biochemical reactions, particularly as a kinase inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which are involved in cell proliferation, migration, and angiogenesis . The compound binds to the ATP-binding site of these receptors, preventing their activation and subsequent signal transduction.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells . This compound also affects cell signaling pathways, such as the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are crucial for cell growth and survival . Additionally, it can alter gene expression and cellular metabolism, leading to reduced cell migration and invasion .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, blocking downstream signaling pathways. The compound also induces changes in gene expression, leading to the activation of apoptotic pathways and inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine, can be achieved through several methods:
Cyclization: This involves the formation of the pyrrolopyrazine ring system through cyclization reactions.
Ring Annulation: This method involves the annulation of pre-existing rings to form the pyrrolopyrazine structure.
Cycloaddition: This approach uses cycloaddition reactions to construct the pyrrolopyrazine ring system.
Industrial Production Methods
Industrial production of pyrrolopyrazine derivatives typically involves optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable processes to ensure the cost-effective and sustainable production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal catalysts) to facilitate the reactions under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a wide range of derivatives with diverse functional groups .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar pyrrolopyrazine scaffold but differs in its substitution pattern and biological activities.
1H-pyrazolo[3,4-b]pyridine: Another related compound with a pyrazine ring fused to a pyrrole ring, exhibiting different chemical and biological properties.
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: This compound has a similar core structure but includes additional functional groups that alter its activity.
Uniqueness
1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern and the presence of the dimethylmethanamine group. This structural feature contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4,5-dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)6-7-5-12-9-8(7)10-3-4-11-9/h3-5,10-12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYJQRHJWDGNHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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